

# Application Notes and Protocols: 3,5-Bis(trifluoromethyl)phenylacetyl chloride

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## Compound of Interest

	3,5-
Compound Name:	<i>Bis(trifluoromethyl)phenylacetyl chloride</i>
Cat. No.:	B062470

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the synthesis and application of **3,5-Bis(trifluoromethyl)phenylacetyl chloride**, a key intermediate in the development of neurokinin-1 (NK1) receptor antagonists.

## Introduction

**3,5-Bis(trifluoromethyl)phenylacetyl chloride** is a reactive acyl chloride widely utilized in organic synthesis. Its primary application lies in the construction of pharmacologically active molecules, most notably as a critical building block for NK1 receptor antagonists such as Aprepitant.<sup>[1][2][3][4][5]</sup> The presence of two trifluoromethyl groups on the phenyl ring significantly influences the electronic properties and lipophilicity of the resulting compounds, often enhancing their biological activity and metabolic stability.

## Chemical Properties

Property	Value	Source
CAS Number	174083-39-7	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>10</sub> H <sub>5</sub> ClF <sub>6</sub> O	<a href="#">[7]</a>
Molecular Weight	290.59 g/mol	<a href="#">[7]</a>
Appearance	Solid (predicted)	
Boiling Point	204.8 ± 40.0 °C (at 760 mmHg) (predicted)	<a href="#">[6]</a>
Density	1.5 ± 0.1 g/cm <sup>3</sup> (predicted)	<a href="#">[6]</a>

## Applications

The principal application of **3,5-Bis(trifluoromethyl)phenylacetyl chloride** is in the synthesis of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is a G-protein coupled receptor whose endogenous ligand is Substance P. Antagonists of this receptor have therapeutic applications in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Aprepitant is a marketed drug in this class, and its synthesis relies on intermediates derived from the 3,5-bis(trifluoromethyl)phenyl moiety.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)

The 3,5-bis(trifluoromethyl)phenylacetyl group is typically introduced via acylation of an amine or alcohol to form a corresponding amide or ester linkage within the target molecule.

## Experimental Protocols

The synthesis of **3,5-Bis(trifluoromethyl)phenylacetyl chloride** is achieved by the chlorination of its corresponding carboxylic acid, 3,5-Bis(trifluoromethyl)phenylacetic acid. Two common and effective methods for this transformation are presented below.

### Protocol 1: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is widely used for the preparation of acyl chlorides under mild conditions. The reaction proceeds with the formation of a Vilsmeier reagent intermediate from oxalyl chloride

and DMF, which then acts as the active chlorinating agent.

Reaction Scheme:

Caption: Synthesis of **3,5-Bis(trifluoromethyl)phenylacetyl chloride**.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles	Equivalents
3,5-Bis(trifluoromethyl)phenylacetic acid	272.14	5.00 g	18.4 mmol	1.0
Oxalyl chloride	126.93	4.67 g (3.27 mL)	36.8 mmol	2.0
N,N-Dimethylformamide (DMF)	73.09	2-3 drops	-	Catalytic
Dichloromethane (DCM), anhydrous	84.93	50 mL	-	-

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-Bis(trifluoromethyl)phenylacetic acid (5.00 g, 18.4 mmol) and anhydrous dichloromethane (50 mL).
- Cool the resulting solution to 0 °C in an ice bath.
- Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to the stirred solution.
- Slowly add oxalyl chloride (3.27 mL, 36.8 mmol) dropwise to the reaction mixture over 15-20 minutes. Gas evolution (CO<sub>2</sub> and CO) will be observed.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
- The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or GC-MS.
- Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. To ensure complete removal of oxalyl chloride, co-evaporation with anhydrous toluene (2 x 20 mL) can be performed.
- The resulting crude **3,5-Bis(trifluoromethyl)phenylacetyl chloride** is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

## Protocol 2: Synthesis using Thionyl Chloride

Thionyl chloride is a cost-effective and common reagent for the synthesis of acyl chlorides. The byproducts of this reaction, sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride (HCl), are gaseous, which simplifies workup.

Reaction Scheme:

Caption: Synthesis using thionyl chloride.

Materials:

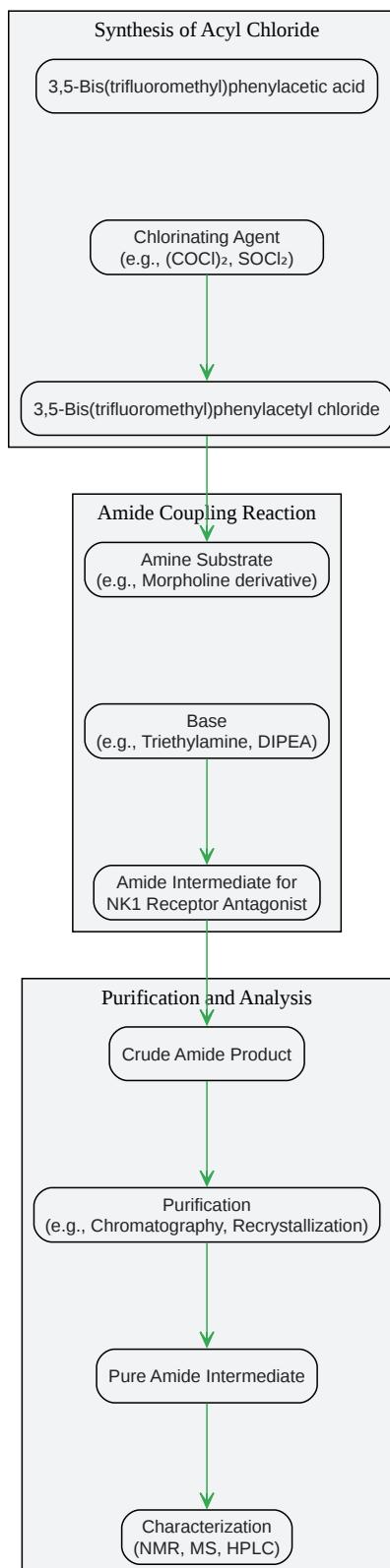
Reagent	Molar Mass (g/mol)	Quantity	Moles	Equivalents
3,5-Bis(trifluoromethyl)phenylacetic acid	272.14	5.00 g	18.4 mmol	1.0
Thionyl chloride ( $\text{SOCl}_2$ )	118.97	4.38 g (2.65 mL)	36.8 mmol	2.0
N,N-Dimethylformamide (DMF)	73.09	1-2 drops	-	Catalytic (optional)

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO<sub>2</sub>), add 3,5-Bis(trifluoromethyl)phenylacetic acid (5.00 g, 18.4 mmol).
- Carefully add thionyl chloride (2.65 mL, 36.8 mmol) to the flask. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
- Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.
- Monitor the reaction for the cessation of gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude product.
- The crude **3,5-Bis(trifluoromethyl)phenylacetyl chloride** can be used directly or purified by vacuum distillation.

## Workflow for Application in NK1 Receptor Antagonist Synthesis

The following diagram illustrates the general workflow for utilizing **3,5-Bis(trifluoromethyl)phenylacetyl chloride** in the synthesis of a key amide intermediate for NK1 receptor antagonists.



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Caption: Synthetic workflow for amide formation.

## Safety Information

- **3,5-Bis(trifluoromethyl)phenylacetyl chloride** is a corrosive and moisture-sensitive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a fume hood.
- Oxalyl chloride and thionyl chloride are toxic and corrosive. They react violently with water. Use extreme caution and work in a well-ventilated fume hood.
- The reactions described produce corrosive gases (HCl, CO, SO<sub>2</sub>). Ensure that the reaction setup includes a proper gas trap containing a basic solution (e.g., NaOH solution) to neutralize these gases.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. The user is solely responsible for any risks associated with the use of this information.

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